DL-Threonine

Beschreibung

DL-Threonine has been reported in Saccharomyces cerevisiae with data available.

Threonine is an essential amino acid in humans. It is abundant in human plasma, particularly in newborns. Severe deficiency of threonine causes neurological dysfunction and lameness in experimental animals. Threonine is an immunostimulant which promotes the growth of thymus gland. It also can probably promote cell immune defense function. This amino acid has been useful in the treatment of genetic spasticity disorders and multiple sclerosis at a dose of 1 gram daily. It is highly concentrated in meat products, cottage cheese and wheat germ. The threonine content of most of the infant formulas currently on the market is approximately 20% higher than the threonine concentration in human milk. Due to this high threonine content the plasma threonine concentrations are up to twice as high in premature infants fed these formulas than in infants fed human milk. The whey proteins which are used for infant formulas are sweet whey proteins. Sweet whey results from cheese production. Threonine catabolism in mammals appears to be due primarily (70-80%) to the activity of threonine dehydrogenase (EC 1.1.1.103) that oxidizes threonine to 2-amino-3-oxobutyrate, which forms glycine and acetyl CoA, whereas threonine dehydratase (EC 4.2.1.16) that catabolizes threonine into 2-oxobutyrate and ammonia, is significantly less active. Increasing the threonine plasma concentrations leads to accumulation of threonine and glycine in the brain. Such accumulation affects the neurotransmitter balance which may have consequences for the brain development during early postnatal life. Thus, excessive threonine intake during infant feeding should be avoided. (A3450).

Eigenschaften

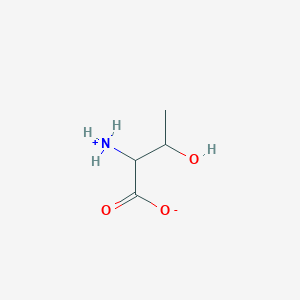

IUPAC Name |

2-amino-3-hydroxybutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO3/c1-2(6)3(5)4(7)8/h2-3,6H,5H2,1H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYFVYJQAPQTCCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301015364 | |

| Record name | 2-Amino-3-hydroxybutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301015364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

119.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Hemihydrate: Solid; [Merck Index] White powder; [Sigma-Aldrich MSDS], White crystalline powder; slight savoury aroma | |

| Record name | DL-Threonine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18001 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | L-Threonine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2096/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Sparingly soluble in water; Soluble in buffer systems pH 5.5, Practically insoluble (in ethanol) | |

| Record name | L-Threonine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2096/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

144-98-9, 7004-04-8, 632-20-2, 72-19-5, 80-68-2, 28954-12-3, 24830-94-2 | |

| Record name | Allothreonine, DL- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000144989 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Amino-3-hydroxy-butanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007004048 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-threonine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46702 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | threonine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46701 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | threonine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16589 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | DL-Threonine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=206292 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | L-Allothreonine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=206283 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | D-Allothreonine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=206267 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 144-98-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41828 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Threonine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Amino-3-hydroxybutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301015364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DL-threonine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.183 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Allo-DL-threonine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.133 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-AMINO-3-HYDROXY-BUTANOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/760PJT2SS0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

What are the basic properties of DL-Threonine for researchers?

An In-depth Technical Guide to the Core Properties of DL-Threonine for Researchers

Abstract

This compound is a racemic mixture of the essential amino acid L-Threonine and its enantiomer, D-Threonine. As a fundamental building block for protein synthesis and a precursor for other biomolecules, its properties are of significant interest to researchers in biochemistry, drug development, and biotechnology.[][2] This guide provides a comprehensive overview of the core physicochemical properties, biological roles, metabolic pathways, and key experimental protocols associated with this compound, tailored for a scientific audience.

Physicochemical Properties

This compound presents as a white, odorless crystalline powder with a slightly sweet taste.[3] It is readily soluble in water but insoluble in organic solvents like ethanol.[3] Its chemical structure contains two chiral centers, leading to four possible stereoisomers.[3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| Appearance | White crystalline powder | |

| Molecular Formula | C₄H₉NO₃ | |

| Molecular Weight | 119.12 g/mol | |

| Melting Point | ~245 °C (with decomposition) | |

| Water Solubility | 20.1 g/100mL (at 25 °C) | |

| Density | 1.3 ± 0.1 g/cm³ | |

| pKa₁ (α-carboxyl) | ~2.09 | |

| pKa₂ (α-amino) | ~9.10 | |

| Isoelectric Point (pI) | ~5.6 | |

| LogP (Octanol/Water) | -1.23 to -3.04 |

| CAS Number | 80-68-2 | |

Stereochemistry

Threonine is one of two proteinogenic amino acids featuring two chiral centers, which results in four stereoisomers: (2S,3R)-Threonine (L-Threonine), (2R,3S)-Threonine (D-Threonine), (2S,3S)-Threonine (L-allo-Threonine), and (2R,3R)-Threonine (D-allo-Threonine). This compound is a 1:1 racemic mixture of L-Threonine and D-Threonine. L-Threonine is the biologically active form found in proteins.

Biological Significance and Roles

As an essential amino acid, L-Threonine cannot be synthesized by humans and must be obtained from the diet. It plays a pivotal role in numerous physiological processes.

-

Protein Synthesis : It is a crucial component for the synthesis of proteins, including collagen, elastin, and tooth enamel.

-

Metabolism : Threonine is vital for fat metabolism and helps prevent the accumulation of fat in the liver (lipotropic function). It serves as a precursor for the synthesis of other amino acids, notably glycine (B1666218) and serine.

-

Immune Function : The immune system utilizes threonine for the production of T-cells, which are essential for fighting infections.

-

Gut Health : Threonine is critical for the synthesis of mucin proteins, which form a protective mucus layer in the gastrointestinal tract, supporting gut barrier function and health.

-

Stem Cell Proliferation : Research has shown that threonine is essential for the proliferation of both mouse and human embryonic stem cells.

Metabolic Pathways of L-Threonine

L-Threonine is metabolized through several key pathways. In most animals, it is converted to pyruvate (B1213749) via threonine dehydrogenase. In humans, however, the gene for this enzyme is an inactive pseudogene. Therefore, the primary catabolic pathway in humans involves its conversion to α-ketobutyrate by the enzyme serine/threonine dehydratase.

Applications in Research and Drug Development

This compound is utilized in various research and industrial applications.

-

Cell Culture : It is a standard component of cell culture media, supporting the growth of mammalian and insect cells. The DL-racemic mixture can often be used in applications where the pure L-form is not strictly required.

-

Biochemical Research : It serves as a substrate in metabolic studies and enzyme assays.

-

Drug Development : The hydroxyl group in threonine provides a site for chemical modification, making it valuable in the development of biopolymers and drug delivery systems. Threonine residues are key sites for PEGylation in antibody-drug conjugates (ADCs) to enhance stability and solubility. Furthermore, the inclusion of D-amino acids like D-Threonine into peptide-based drugs can significantly increase their resistance to proteolytic degradation, thereby extending their in vivo half-life.

-

Nutritional Science : As an essential amino acid, it is a common additive in animal feed to improve health and production.

Experimental Protocols

Quantification of Threonine by High-Performance Liquid Chromatography (HPLC)

A common method for the quantification of threonine in various matrices (e.g., feed, supplements, biological fluids) is Ion Exchange Chromatography (IEC) or Reverse-Phase HPLC (RP-HPLC) with pre- or post-column derivatization.

Objective : To determine the concentration of total threonine in a sample.

Methodology :

-

Sample Preparation (Hydrolysis for Total Threonine) :

-

Weigh a precise amount of the powdered sample (e.g., 0.055 g of a dietary supplement).

-

For total amino acid analysis, perform acid hydrolysis by adding 6 M hydrochloric acid.

-

Heat the sample at 110°C for 23-24 hours to break peptide bonds.

-

After hydrolysis, neutralize the sample and dilute it with a suitable buffer (e.g., sodium citrate (B86180) buffer or phosphate (B84403) buffer pH 7.4).

-

Filter the solution through a 0.2 or 0.45 µm syringe filter before injection.

-

-

Chromatographic Separation :

-

System : A standard HPLC system with a UV or fluorescence detector.

-

Column : Ion Exchange Column (IEC) or a C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm).

-

Mobile Phase : A gradient elution is typically used. For example, starting with an aqueous buffer (e.g., 10 mM sodium phosphate, pH 7.8-8.2) and increasing the concentration of an organic solvent mixture (e.g., Acetonitrile/Methanol/Water).

-

Flow Rate : Typically 0.45 - 2.0 mL/min.

-

Temperature : Maintain column at 40 °C.

-

-

Derivatization and Detection :

-

Post-Column Derivatization : After separation, the eluent is mixed with a derivatizing agent like ninhydrin. The resulting colored compound is detected by a UV-Vis detector at 570 nm.

-

Pre-Column Derivatization : Alternatively, derivatize the sample before injection using agents like o-phthalaldehyde (B127526) (OPA) or fluorenylmethyloxycarbonyl chloride (FMOC), followed by fluorescence detection.

-

Direct Detection : Some methods allow for direct UV detection of underivatized amino acids, though sensitivity may be lower.

-

-

Quantification :

-

Prepare a calibration curve using standard solutions of L-Threonine of known concentrations.

-

Identify the threonine peak in the sample chromatogram by comparing its retention time with the standard.

-

Calculate the concentration in the sample by integrating the peak area and comparing it against the calibration curve.

-

Safety and Handling

This compound is generally considered non-hazardous. However, standard laboratory safety practices should always be followed.

Table 2: Safety and Handling of this compound

| Aspect | Recommendation | Reference |

|---|---|---|

| Personal Protective Equipment | Wear safety glasses, gloves, and a lab coat. If dust is generated, use respiratory protection. | |

| Handling | Avoid generating dust. Use in a well-ventilated area. Keep away from strong oxidizing agents. | |

| Storage | Store in a cool, dry place (recommended 15–25 °C) in a tightly sealed container. | |

| First Aid | Ingestion: Rinse mouth, drink water. Inhalation: Move to fresh air. Skin/Eye Contact: Rinse with plenty of water. | |

| Toxicity | Not classified as acutely toxic. LD50 (rat, intraperitoneal) is 5.355 g/kg. |

| Disposal | Dispose of in accordance with local, state, and federal regulations. | |

Spectroscopic Data

Spectroscopic data is crucial for the structural confirmation of this compound.

Table 3: Spectroscopic Data for Threonine

| Technique | Key Features / Data Points | Reference |

|---|---|---|

| ¹H NMR | Chemical shifts observed for protons on α-carbon, β-carbon, and methyl group. (e.g., in D₂O, signals around 1.3 ppm (CH₃), 3.6 ppm (α-H), 4.2 ppm (β-H)). | |

| ¹³C NMR | Chemical shifts observed for carboxyl, α-carbon, β-carbon, and methyl carbons. (e.g., in D₂O, signals around 22 ppm (CH₃), 63 ppm (α-C), 68 ppm (β-C), 175 ppm (C=O)). | |

| Mass Spectrometry (MS) | Molecular Ion Peak (M+) consistent with molecular weight (119.12). Common fragment peak at m/z = 60. |

| Infrared (IR) Spectroscopy | Characteristic peaks for O-H, N-H, C=O (carboxyl), and C-H stretches. | |

Conclusion

This compound is a fundamentally important amino acid with well-characterized physicochemical properties and diverse biological roles. For researchers, it serves as an essential reagent in cell culture, a model compound for metabolic studies, and a versatile building block in the design of novel therapeutics and biomaterials. A thorough understanding of its properties, metabolic fate, and analytical methods is critical for its effective application in scientific research and development.

References

Understanding the metabolic pathways involving DL-Threonine.

For Researchers, Scientists, and Drug Development Professionals

Abstract

Threonine, an essential amino acid, is critical for protein synthesis, cellular metabolism, and maintaining physiological homeostasis. As a molecule with two chiral centers, threonine exists as four stereoisomers, with L-Threonine being the proteinogenic form and D-Threonine representing its unnatural enantiomer. Understanding the distinct metabolic fates of these isomers is crucial for research in nutrition, disease pathology, and pharmacology. This technical guide provides an in-depth exploration of the metabolic pathways involving DL-Threonine in mammals, with a focus on human metabolism. It details the enzymatic reactions, presents quantitative data on enzyme kinetics and metabolite concentrations, outlines experimental protocols for studying these pathways, and illustrates the key signaling cascades influenced by threonine metabolism.

L-Threonine Catabolism in Humans

In humans, L-Threonine is primarily catabolized in the liver through two main pathways. A third pathway, involving threonine aldolase (B8822740), is not significant in humans due to the gene being an inactive pseudogene.[1]

Threonine Dehydratase/Deaminase Pathway (Major Pathway)

The predominant route for L-Threonine degradation in humans is catalyzed by the cytosolic enzyme L-serine/threonine dehydratase (STDH).[2] This pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent enzyme deaminates L-Threonine to produce α-ketobutyrate and ammonia.[3][4] The α-ketobutyrate is then further metabolized to propionyl-CoA, which can enter the tricarboxylic acid (TCA) cycle via conversion to succinyl-CoA.[5]

The key reaction is as follows: L-Threonine → α-Ketobutyrate + NH₄⁺

Threonine Dehydrogenase Pathway (Minor Pathway)

In many mammals, a significant portion of L-Threonine is catabolized via the mitochondrial L-Threonine 3-dehydrogenase (TDH). This NAD⁺-dependent enzyme oxidizes L-Threonine to 2-amino-3-ketobutyrate. This intermediate is unstable and is subsequently cleaved by 2-amino-3-ketobutyrate CoA ligase (also known as glycine (B1666218) C-acetyltransferase) into glycine and acetyl-CoA. Acetyl-CoA enters the TCA cycle for energy production, while glycine can be used for the synthesis of serine, glutathione, and other important biomolecules.

However, in adult humans, the gene for threonine dehydrogenase is considered an expressed pseudogene, leading to a catalytically inactive or truncated protein. Consequently, this pathway accounts for only a minor fraction (7-11%) of total threonine catabolism.

The reactions are as follows:

-

L-Threonine + NAD⁺ → 2-Amino-3-ketobutyrate + NADH + H⁺

-

2-Amino-3-ketobutyrate + CoA → Glycine + Acetyl-CoA

D-Threonine Metabolism in Humans

Unlike L-amino acids, D-amino acids are not utilized for protein synthesis and are generally considered "unnatural." However, the body possesses enzymatic machinery to catabolize them, primarily through the action of D-amino acid oxidase (DAO).

D-Amino Acid Oxidase Pathway

D-Threonine is a substrate for the peroxisomal flavoenzyme D-amino acid oxidase (DAO). DAO catalyzes the oxidative deamination of various D-amino acids to their corresponding α-keto acids, ammonia, and hydrogen peroxide. In the case of D-Threonine, the product is α-ketobutyrate, the same intermediate produced from L-Threonine via the dehydratase pathway.

The reaction is as follows: D-Threonine + O₂ + H₂O → α-Ketobutyrate + NH₄⁺ + H₂O₂

While DAO has a broad substrate specificity, its efficiency with D-Threonine compared to other D-amino acids like D-serine or D-alanine is an area of ongoing research.

Quantitative Data

The following tables summarize key quantitative data related to the enzymes and metabolites involved in this compound metabolism.

Table 1: Enzyme Kinetic Parameters for Human Threonine Catabolism

| Enzyme | Substrate | K_m_ (mM) | V_max_ (nmol/min/mg protein) | Source |

| L-Serine/Threonine Dehydratase (STDH) | L-Threonine | 31 - 59.5 | 70.6 - 96 | |

| L-Serine | 23 - 67.3 | 105.6 - 137 | ||

| L-Threonine Dehydrogenase (TDH) | L-Threonine | N/A (Inactive in humans) | N/A (Inactive in humans) | |

| Threonine Aldolase | L-Threonine | N/A (Inactive in humans) | N/A (Inactive in humans) | |

| D-Amino Acid Oxidase (DAO) | D-Serine | Low (high affinity) | - | |

| D-Threonine | Higher than D-Serine | Lower than D-Serine |

Note: Kinetic parameters for DAO with D-Threonine are not well-defined in human studies but are generally considered to show lower affinity and velocity compared to preferred substrates.

Table 2: Representative Concentrations of Threonine and Related Metabolites

| Metabolite | Tissue/Fluid | Concentration | Source |

| L-Threonine | Human Plasma | 92 - 240 µmol/L | |

| Human Hepatocyte (intracellular) | ~0.01 - 0.05 mmol/L (required for protein synthesis) | ||

| Glycine | Human Liver (total free) | ~2.5 mmol/L | |

| Human Liver (mitochondrial) | ~1.86 mmol/L | ||

| Human Liver (cytosolic) | ~0.83 mmol/L | ||

| Acetyl-CoA | Rat Liver (mitochondrial, fasted) | ~40-100 nmol/g | |

| α-Ketobutyrate | Rat Hepatocytes | Varies with substrate supply |

Signaling Pathways Involving Threonine

L-Threonine and its metabolic products act as signaling molecules that influence key cellular pathways controlling growth, proliferation, and metabolism, primarily the PI3K/Akt and mTOR pathways.

PI3K/Akt Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a central regulator of cell survival and proliferation. L-Threonine has been shown to activate this pathway. The proposed mechanism involves L-Threonine uptake through amino acid transporters, which can then trigger the activation of PI3K. Activated PI3K leads to the phosphorylation and activation of Akt, a serine/threonine kinase. Activated Akt then phosphorylates a host of downstream targets to promote cell cycle progression and inhibit apoptosis.

mTORC1 Pathway

The mechanistic target of rapamycin (B549165) complex 1 (mTORC1) is a master regulator of cell growth and anabolism, integrating signals from nutrients, growth factors, and energy status. Amino acids are critical for mTORC1 activation. L-Threonine is among the "priming" amino acids that are necessary for mTORC1 to be sensitized for activation by "activating" amino acids like leucine. The mechanism involves the translocation of mTORC1 to the lysosomal surface. Threonine, along with other amino acids, can be sensed by receptors like T1R1/T1R3, which can lead to an increase in intracellular calcium and activation of the ERK1/2 pathway, ultimately converging on mTORC1 activation. Threonine metabolism, particularly the production of glycine and acetyl-CoA via the TDH pathway (in non-human mammals), is also linked to maintaining the S-adenosyl-methionine (SAM) pool, which is essential for histone methylation and epigenetic regulation, processes that are downstream of mTOR signaling.

Caption: L-Threonine activates PI3K/Akt and mTORC1 signaling pathways.

Experimental Protocols

This section outlines methodologies for key experiments used to investigate threonine metabolism.

Threonine Dehydrogenase (TDH) Activity Assay (Spectrophotometric)

This protocol measures the NAD⁺-dependent oxidation of L-Threonine by monitoring the production of NADH at 340 nm.

Reagents:

-

Assay Buffer: 100 mM Glycine-KCl-KOH buffer, pH 10.0.

-

Substrate Solution: 100 mM L-Threonine in Assay Buffer.

-

Cofactor Solution: 25 mM NAD⁺ in Assay Buffer.

-

Enzyme Source: Liver mitochondrial extract or purified TDH.

Procedure:

-

Prepare a reaction mixture in a 96-well microplate or cuvette. For a 200 µL final volume:

-

160 µL Assay Buffer

-

20 µL Cofactor Solution (final concentration: 2.5 mM NAD⁺)

-

10 µL Enzyme Source (appropriately diluted)

-

-

Incubate the mixture at 37°C for 5 minutes to equilibrate.

-

Initiate the reaction by adding 10 µL of Substrate Solution (final concentration: 5 mM L-Threonine).

-

Immediately measure the absorbance at 340 nm in a kinetic mode, recording readings every 30 seconds for 10-30 minutes.

-

Calculate the rate of NADH production using the Beer-Lambert law (molar extinction coefficient for NADH at 340 nm is 6220 M⁻¹cm⁻¹).

-

A control reaction without L-Threonine should be run to subtract any background NAD⁺ reduction.

Caption: Workflow for the spectrophotometric TDH activity assay.

Serine/Threonine Dehydratase (STDH) Activity Assay (HPLC-based)

This protocol measures the production of α-ketobutyrate from L-Threonine. The product is derivatized for detection by HPLC.

Reagents:

-

Reaction Buffer: 50 mM Potassium Borate buffer, pH 8.3.

-

Cofactor Solution: 500 µM Pyridoxal 5'-phosphate (PLP) in Reaction Buffer.

-

Substrate Solution: 100 mM L-Threonine in Reaction Buffer.

-

Enzyme Source: Liver cytosolic extract or purified STDH.

-

Derivatizing Agent: o-phenylenediamine (B120857) (OPD).

-

Stop Solution: 30% Trichloroacetic Acid (TCA).

Procedure:

-

In a microcentrifuge tube, combine:

-

100 µL Reaction Buffer

-

15 µL Cofactor Solution (final concentration: 50 µM PLP)

-

15 µL Enzyme Source

-

-

Pre-incubate at 37°C for 5 minutes.

-

Start the reaction by adding 20 µL of Substrate Solution (final concentration: ~13 mM L-Threonine).

-

Incubate at 37°C for a defined period (e.g., 30 minutes).

-

Stop the reaction by adding 50 µL of cold Stop Solution.

-

Centrifuge to pellet precipitated protein (10,000 x g for 10 minutes).

-

Transfer the supernatant to a new tube for derivatization with OPD according to established HPLC protocols for α-keto acids.

-

Analyze the derivatized α-ketobutyrate by reverse-phase HPLC with UV or fluorescence detection.

-

Quantify the amount of α-ketobutyrate produced by comparing it to a standard curve.

¹³C-Metabolic Flux Analysis (¹³C-MFA)

This protocol provides a general framework for tracing the carbon from this compound through metabolic pathways in cultured cells.

Materials:

-

Cell Culture: Mammalian cells of interest (e.g., primary hepatocytes, HepG2 cells).

-

¹³C-Tracer: [U-¹³C₄]-L-Threonine or [U-¹³C₄]-D-Threonine.

-

Culture Medium: Threonine-free medium for labeling experiments.

-

Extraction Solvent: 80% Methanol, pre-chilled to -80°C.

-

Instrumentation: LC-MS/MS or GC-MS.

Procedure:

-

Cell Culture: Culture cells to the desired confluency under standard conditions.

-

Isotopic Labeling: Replace the standard medium with the threonine-free medium supplemented with the ¹³C-Threonine tracer at a known concentration.

-

Steady-State Labeling: Incubate the cells for a sufficient period to achieve isotopic steady state in the metabolites of interest (typically 8-24 hours, determined empirically).

-

Metabolite Extraction:

-

Rapidly aspirate the labeling medium.

-

Quench metabolism and extract metabolites by adding the ice-cold extraction solvent directly to the culture plate.

-

Scrape the cells and collect the cell lysate/solvent mixture.

-

Centrifuge to pellet cell debris and proteins.

-

-

Sample Analysis: Analyze the supernatant containing the extracted metabolites using LC-MS/MS or GC-MS to determine the mass isotopologue distributions (MIDs) of key metabolites (e.g., glycine, serine, TCA cycle intermediates).

-

Flux Calculation: Use the measured MIDs and known metabolic network stoichiometry to calculate intracellular metabolic fluxes using specialized software (e.g., INCA, Metran).

Caption: General workflow for ¹³C-Metabolic Flux Analysis.

Conclusion

The metabolism of this compound encompasses distinct pathways for its L- and D-isomers, converging on the intermediate α-ketobutyrate. In humans, L-Threonine catabolism is dominated by the threonine dehydratase pathway, while the threonine dehydrogenase and threonine aldolase pathways are largely inactive. D-Threonine is primarily metabolized by D-amino acid oxidase. Threonine and its metabolites are not merely metabolic intermediates but also serve as crucial signaling molecules, influencing major pathways like PI3K/Akt and mTORC1 that govern cell growth and proliferation. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers investigating the multifaceted roles of threonine in health and disease.

References

- 1. Threonine aldolase - Wikipedia [en.wikipedia.org]

- 2. inis.iaea.org [inis.iaea.org]

- 3. uniprot.org [uniprot.org]

- 4. Serine dehydratase - Wikipedia [en.wikipedia.org]

- 5. Characterization of the catalytic pathway for D-serine dehydratase. Evidence for variation of the rate-determining step with substrate structure - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Structure and Stereoisomers of DL-Threonine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure and stereoisomerism of DL-Threonine. It is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and other scientific disciplines where a thorough understanding of this essential amino acid is crucial.

Chemical Structure of this compound

This compound is the racemic mixture of the essential amino acid threonine. Its chemical structure is characterized by the presence of a carboxyl group, an amino group, and a hydroxyl group attached to a central carbon chain.

-

IUPAC Name: (2RS,3SR)-2-Amino-3-hydroxybutanoic acid[1]

-

Molecular Formula: C₄H₉NO₃[1]

-

Molecular Weight: 119.12 g/mol [1]

The structure of threonine contains two chiral centers, at the α-carbon (C2) and the β-carbon (C3). This gives rise to four possible stereoisomers. The key functional groups that determine its chemical properties are:

-

α-Amino Group (-NH₂): A basic group that can be protonated.

-

α-Carboxyl Group (-COOH): An acidic group that can be deprotonated.

-

β-Hydroxyl Group (-OH): A polar group that can participate in hydrogen bonding and undergo esterification and other reactions.

Stereoisomers of this compound

The presence of two stereogenic centers in threonine results in the existence of four stereoisomers, which can be classified into two pairs of enantiomers and two pairs of diastereomers. The naturally occurring and most common form is L-Threonine.

-

L-Threonine (2S, 3R): The proteinogenic stereoisomer, essential for human nutrition.

-

D-Threonine (2R, 3S): The enantiomer of L-Threonine.

-

L-allo-Threonine (2S, 3S): A diastereomer of L-Threonine.

-

D-allo-Threonine (2R, 3R): The enantiomer of L-allo-Threonine and a diastereomer of D-Threonine.

Below is a diagram illustrating the relationships between the four stereoisomers of threonine.

References

DL-Threonine as a Precursor for Glycine and Other Biomolecules: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

DL-Threonine, an essential amino acid, serves as a critical precursor for the biosynthesis of glycine (B1666218) and a variety of other indispensable biomolecules. This technical guide provides a comprehensive overview of the core metabolic pathways involved in the conversion of this compound, with a particular focus on the enzymatic reactions leading to glycine formation. This document details the mechanisms of the primary catalytic routes: the threonine dehydrogenase pathway and the threonine aldolase (B8822740) pathway. Furthermore, it presents a compilation of quantitative data, including enzyme kinetics and the physiological impact of threonine supplementation on glycine levels. Detailed experimental protocols for the analysis of these pathways and a visual representation of the metabolic and experimental workflows are provided to support researchers in their scientific endeavors.

Introduction

Threonine is an essential α-amino acid, meaning it cannot be synthesized by humans and must be obtained through diet.[1] Beyond its fundamental role in protein synthesis, threonine is a key metabolic intermediate that feeds into several crucial biosynthetic pathways.[2][3] One of its most significant metabolic fates is its conversion to glycine, a non-essential amino acid that is nonetheless vital for the synthesis of proteins, purines, glutathione, and serves as a neurotransmitter.[2][4] The metabolic relationship between threonine and glycine is of considerable interest in various fields, including nutrition, neuroscience, and drug development, due to the physiological importance of both amino acids.

This guide will explore the enzymatic pathways responsible for the conversion of this compound to glycine, detail the methodologies to study these processes, and present quantitative data to provide a thorough understanding of this metabolic nexus.

Metabolic Pathways of this compound to Glycine

The conversion of threonine to glycine primarily occurs through two distinct enzymatic pathways: the threonine dehydrogenase pathway and the threonine aldolase pathway.

Threonine Dehydrogenase Pathway

This is a major route for threonine catabolism in many organisms, including mammals. The pathway involves a two-step enzymatic reaction:

-

Oxidation of L-Threonine: L-Threonine is first oxidized by L-threonine 3-dehydrogenase (TDH) , an NAD⁺-dependent enzyme, to produce 2-amino-3-ketobutyrate.

-

Thiolytic Cleavage: The unstable intermediate, 2-amino-3-ketobutyrate, is then cleaved by 2-amino-3-ketobutyrate coenzyme A lyase (also known as glycine C-acetyltransferase) in the presence of Coenzyme A (CoA) to yield glycine and acetyl-CoA .

The acetyl-CoA produced can enter the tricarboxylic acid (TCA) cycle for energy production, while the glycine becomes available for its various metabolic roles.

Threonine Aldolase Pathway

This pathway offers a more direct conversion of threonine to glycine and is catalyzed by a single enzyme, threonine aldolase , a pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent enzyme. This enzyme catalyzes the reversible retro-aldol cleavage of L-threonine to yield glycine and acetaldehyde (B116499) .

The reaction is reversible, and threonine aldolases are of biotechnological interest for their ability to catalyze the formation of carbon-carbon bonds.

Role as a Precursor for Other Biomolecules

The glycine synthesized from threonine is a precursor for a multitude of essential biomolecules:

-

Serine: Glycine can be converted to serine by serine hydroxymethyltransferase (SHMT), another PLP-dependent enzyme, in a reaction that is central to one-carbon metabolism.

-

Purines: The entire glycine molecule is incorporated into the purine (B94841) ring structure, making it fundamental for DNA and RNA synthesis.

-

Glutathione: Glycine is one of the three amino acid components of the antioxidant tripeptide glutathione.

-

Heme: The initial step in heme biosynthesis involves the condensation of glycine and succinyl-CoA.

-

Creatine (B1669601): A significant portion of the body's creatine is synthesized from glycine and arginine.

Furthermore, the acetyl-CoA produced from the threonine dehydrogenase pathway is a central metabolite for the synthesis of fatty acids, cholesterol, and ketone bodies, in addition to its role in energy production via the TCA cycle.

Quantitative Data

Enzyme Kinetics

The kinetic parameters of the key enzymes involved in the conversion of threonine to glycine are crucial for understanding the efficiency and regulation of these pathways.

| Enzyme | Organism | Substrate | Km (mM) | Vmax (µmol/min/mg) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference(s) |

| L-Threonine Dehydrogenase | Pyrococcus horikoshii | L-Threonine | 0.013 | 1750 | - | - | |

| L-Threonine Dehydrogenase | Cytophaga sp. KUC-1 | L-Threonine (at 20°C) | - | - | - | - | |

| Threonine Aldolase | Rat Liver | L-Threonine | - | - | - | - | |

| Threonine Aldolase | Escherichia coli | L-allo-Threonine | - | - | - | - | |

| Threonine Aldolase (N305R variant) | L-Threonine | 0.18 | - | - | - | ||

| Threonine Aldolase (N305R variant) | L-allo-Threonine | 0.23 | - | - | - | ||

| 2-Amino-3-ketobutyrate CoA Lyase | Escherichia coli | 2-Amino-3-ketobutyrate | - | - | favors cleavage by 50-fold | - |

In Vivo and Clinical Studies

Supplementation with threonine has been shown to impact glycine levels in various biological systems.

| Study Type | Organism/Subject | Threonine Supplementation | Key Findings | Reference(s) |

| Animal Study | Growing Rats | Increasing dietary threonine | Positive correlation between plasma threonine and brain glycine concentrations. | |

| Animal Study | Rat Liver Mitochondria | L-Threonine (in vitro) | Glycine is the major product at low L-threonine concentrations. | |

| Human Clinical Trial | Healthy Adult Males | 6, 9, 12 g/day L-threonine for 4 weeks | Increased plasma L-threonine and its metabolite L-2-aminobutyrate. No significant effect on other plasma amino acids was detailed in the abstract. | |

| Human Clinical Trial | Patients with Hyperphenylalaninemia | ~50 mg/kg/day L-threonine for 8 weeks | Significant decrease in plasma phenylalanine levels. |

Experimental Protocols

Quantification of Threonine and Glycine

Accurate quantification of threonine and glycine in biological samples is essential for studying their metabolic relationship. High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common analytical techniques employed.

5.1.1. Sample Preparation from Plasma/Serum

-

Protein Precipitation: To 100 µL of plasma or serum, add 200 µL of ice-cold methanol (B129727) or 20 µL of 30% sulfosalicylic acid.

-

Vortexing: Vortex the mixture vigorously for 30 seconds.

-

Incubation: Incubate the samples at -20°C for 20 minutes to allow for complete protein precipitation.

-

Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

-

Supernatant Collection: Carefully collect the supernatant containing the free amino acids.

-

Filtration (Optional but Recommended): Filter the supernatant through a 0.22 µm syringe filter before analysis.

5.1.2. HPLC Method for Amino Acid Analysis

-

Derivatization: Amino acids are often derivatized pre-column to enhance their detection. A common derivatizing agent is o-phthalaldehyde (B127526) (OPA) for primary amines or 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC).

-

Column: A reversed-phase C18 column is typically used.

-

Mobile Phase: A gradient elution with a buffer (e.g., sodium acetate) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is employed.

-

Detection: Detection can be achieved using a UV or fluorescence detector, depending on the derivatizing agent used.

Enzyme Assays

5.2.1. Threonine Dehydrogenase (TDH) Spectrophotometric Assay

This assay measures the production of NADH, which absorbs light at 340 nm.

-

Reaction Mixture: Prepare a reaction mixture in a cuvette containing:

-

Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

NAD⁺ (e.g., 2 mM)

-

Enzyme sample (cell lysate or purified enzyme)

-

-

Initiation: Start the reaction by adding L-threonine (e.g., 10 mM).

-

Measurement: Monitor the increase in absorbance at 340 nm over time using a spectrophotometer.

-

Calculation: The rate of NADH production can be calculated using the Beer-Lambert law (ε for NADH at 340 nm is 6220 M⁻¹cm⁻¹).

5.2.2. Threonine Aldolase Activity Assay

The activity can be determined by measuring the amount of glycine or acetaldehyde produced. A common method involves coupling the production of acetaldehyde to a subsequent reaction that can be monitored spectrophotometrically.

Metabolic Flux Analysis using Stable Isotope Labeling

Metabolic flux analysis (MFA) with stable isotopes (e.g., ¹³C-labeled threonine) is a powerful technique to trace the fate of threonine carbons and quantify the flux through different metabolic pathways.

Conclusion

This compound is a metabolically versatile amino acid that serves as a direct and indirect precursor to glycine and a host of other critical biomolecules. The threonine dehydrogenase and threonine aldolase pathways represent the primary routes for this conversion, each with distinct enzymatic mechanisms and regulatory features. Understanding these pathways, supported by robust quantitative data and detailed experimental protocols, is paramount for researchers in the fields of biochemistry, nutrition, and pharmacology. The methodologies and data presented in this guide provide a solid foundation for further investigation into the intricate role of this compound metabolism in health and disease, and for the development of novel therapeutic strategies targeting these pathways.

References

Discovery and Initial Characterization of DL-Threonine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the pivotal discovery and initial characterization of the essential amino acid, DL-Threonine. It details the groundbreaking research of William Cumming Rose and his team, whose work in the 1930s redefined nutritional science. This document presents the experimental methodologies that led to the identification of Threonine as an essential dietary component, including the carefully controlled rat feeding studies. Furthermore, it outlines the early techniques for the isolation of L-Threonine from natural sources and the chemical synthesis of this compound. The initial physicochemical properties of Threonine are also presented, offering a comprehensive historical and scientific perspective on this vital biomolecule.

Discovery of Threonine: An Essential Amino Acid

In 1935, William Cumming Rose and his colleagues at the University of Illinois made the landmark discovery of Threonine, the last of the 20 common proteinogenic amino acids to be identified.[1] This discovery was the culmination of meticulous nutritional studies aimed at defining the essential amino acid requirements for animal growth.

The prevailing understanding at the time was that the known 19 amino acids were sufficient for life. However, Rose's experiments with rats fed diets containing only these purified amino acids consistently resulted in weight loss and eventual death. The addition of casein, a milk protein, to the diet would lead to a recovery, strongly suggesting the presence of an unknown, essential dietary component in casein.[2]

Experimental Protocol: Rat Feeding Studies

The core of Rose's discovery lay in a series of meticulously designed rat feeding experiments. The general protocol involved feeding young, weanling albino rats purified diets in which the sole source of nitrogen was a mixture of known amino acids.

Basal Diet Composition: The basal diet was formulated to be complete in all known nutrients except for the then-unidentified essential amino acid. A typical composition of the basal diet is detailed in Table 1.

Table 1: Composition of the Basal Diet Used in Threonine Discovery Experiments

| Component | Percentage (%) |

| Purified Amino Acid Mixture | Variable |

| Sucrose | 15.0 |

| Lard | 24.0 |

| Cod Liver Oil | 2.0 |

| Salt Mixture (Osborne-Mendel) | 4.0 |

| Agar-agar | 2.0 |

| Starch | To make 100 |

Source: Adapted from early nutritional studies by W.C. Rose.

Experimental Groups: The rats were divided into different groups, each receiving a diet with a specific amino acid composition. The control group received a diet supplemented with a protein known to support growth, such as casein. The experimental groups received diets with varying compositions of the purified amino acid mixture, with some diets intentionally lacking certain amino acids.

Growth Monitoring: The weight of each rat was recorded regularly, typically every 1-2 days, to monitor growth rates. The health of the rats was also closely observed.

Quantitative Data: Rat Growth Studies

The breakthrough came from the observation that rats fed a diet containing 19 purified amino acids failed to grow, while those receiving a supplement derived from a hydrolysate of fibrin (B1330869) (a protein from blood) showed significant growth. This demonstrated the existence of an essential, undiscovered amino acid in fibrin.

Table 2: Growth of Rats on Diets With and Without Threonine

| Diet Composition | Average Weekly Weight Gain (g) |

| Basal Diet with 19 Purified Amino Acids | Negative (Weight Loss) |

| Basal Diet + Fibrin Hydrolysate Fraction | Positive |

| Basal Diet + 0.6% Purified Threonine | Normal Growth |

Source: Data extrapolated from the findings of McCoy, Meyer, and Rose (1935).

The systematic fractionation of the fibrin hydrolysate led to the isolation of the active compound, which was named Threonine. Subsequent experiments demonstrated that the addition of purified Threonine to the diet of 19 amino acids was sufficient to support normal growth in rats.

Isolation and Synthesis of this compound

Following its discovery, the next crucial steps were the isolation of the natural L-isomer in larger quantities and the development of a method for its chemical synthesis.

Experimental Protocol: Isolation of L-Threonine from Fibrin

The initial isolation of L-Threonine from fibrin was a laborious process involving multiple steps of hydrolysis, precipitation, and crystallization.

Methodology:

-

Hydrolysis: Fibrin was hydrolyzed by boiling with sulfuric acid to break it down into its constituent amino acids.

-

Neutralization and Removal of Dicarboxylic Amino Acids: The acidic hydrolysate was neutralized with barium hydroxide. The resulting precipitate of barium sulfate (B86663) and dicarboxylic amino acids (glutamic and aspartic acid) was removed by filtration.

-

Phosphotungstic Acid Precipitation: The filtrate was treated with phosphotungstic acid to precipitate the basic amino acids (arginine, histidine, lysine) and cystine.

-

Removal of Other Amino Acids: The remaining solution was subjected to a series of fractional crystallizations from water and alcohol to remove other more soluble amino acids like glycine, alanine, valine, and leucine.

-

Final Purification: The fraction containing Threonine was further purified by repeated crystallizations to yield the pure L-Threonine.

Early Chemical Synthesis of this compound

The first chemical synthesis of this compound was a significant achievement, allowing for its production in the laboratory and confirming its structure. An early method involved the following steps:

-

Starting Material: The synthesis often started from an α-halogenated β-alkoxy butyric acid derivative.

-

Amination: The halogen group at the α-position was replaced with an amino group, typically through reaction with ammonia.

-

Hydrolysis: The resulting product was then hydrolyzed to yield the racemic mixture of this compound and its diastereomer, DL-allothreonine.

-

Separation of Diastereomers: The this compound was separated from DL-allothreonine based on differences in their solubility or the solubility of their derivatives.

Initial Characterization of this compound

Once isolated and synthesized, the initial characterization of Threonine involved determining its fundamental physicochemical properties.

Table 3: Initial Physicochemical Properties of Threonine (circa 1930s)

| Property | Value |

| Molecular Formula | C4H9NO3 |

| Molecular Weight | 119.12 g/mol |

| Melting Point | 251-252 °C (decomposes) |

| Specific Rotation [α]D | -28.3° (in water) for the L-isomer |

| Solubility | Soluble in water; insoluble in absolute alcohol, ether, and chloroform. |

Source: Compiled from early publications on the characterization of Threonine.

Visualizing the Discovery and Synthesis

The logical flow of the discovery process and the chemical synthesis can be visualized using diagrams.

Caption: Workflow of the discovery of Threonine.

References

A Technical Guide to the Function of DL-Threonine in Microbial Metabolism and Growth

Abstract

Threonine, an essential α-amino acid, is a cornerstone of microbial physiology, playing indispensable roles in anabolism, catabolism, and cellular regulation. While L-threonine is the biologically predominant isomer for protein synthesis, microorganisms have evolved diverse metabolic pathways to utilize and degrade threonine, impacting growth, proliferation, and adaptation. This technical guide provides an in-depth exploration of threonine's function in microbial metabolism. It details the core biosynthetic and catabolic pathways, its role as a precursor for other vital metabolites, and its involvement in sophisticated signaling networks such as the control of biofilm formation. For researchers, scientists, and drug development professionals, this document consolidates key quantitative data on enzyme kinetics and microbial production, outlines detailed experimental protocols for studying threonine metabolism, and visualizes complex pathways and workflows to facilitate a comprehensive understanding of this critical amino acid in the microbial world.

Introduction

Threonine is a polar, essential amino acid characterized by a hydroxyl group in its side chain, with the chemical formula C₄H₉NO₃.[1] It exists as four stereoisomers, but L-threonine ((2S,3R)-2-amino-3-hydroxybutanoic acid) is the form incorporated into proteins during biosynthesis.[1] In microbial contexts, L-threonine is not only a fundamental building block for countless proteins but also serves as a critical metabolic hub.[][3]

Microorganisms synthesize L-threonine through a multi-step enzymatic pathway originating from aspartate.[4] This pathway is tightly regulated to maintain cellular homeostasis. Conversely, microbes employ several distinct catabolic routes to degrade threonine, yielding energy and valuable intermediates like glycine (B1666218) and acetyl-CoA. Beyond these core metabolic functions, threonine is a precursor for the biosynthesis of other amino acids, notably isoleucine, and participates in complex signaling pathways that regulate microbial behavior, including virulence and biofilm formation. Given its importance, L-threonine is a major product of industrial microbial fermentation, primarily using engineered strains of Escherichia coli and Corynebacterium glutamicum. This guide delves into the molecular mechanisms governing threonine's role in microbial life.

L-Threonine Biosynthesis (Anabolism)

In bacteria and plants, L-threonine is synthesized from the precursor L-aspartate via a five-step enzymatic pathway. This process is a branch of the aspartate family pathway, which also leads to the synthesis of lysine, methionine, and isoleucine.

The key enzymatic reactions are:

-

Aspartate Kinase (AK) : Catalyzes the phosphorylation of L-aspartate to form β-aspartyl-phosphate.

-

Aspartate-Semialdehyde Dehydrogenase : Converts β-aspartyl-phosphate to L-aspartate-semialdehyde.

-

Homoserine Dehydrogenase (HD) : Reduces L-aspartate-semialdehyde to L-homoserine.

-

Homoserine Kinase (HK) : Phosphorylates L-homoserine to produce O-phospho-L-homoserine.

-

Threonine Synthase : Catalyzes the final step, converting O-phospho-L-homoserine into L-threonine.

Regulation of Biosynthesis

The L-threonine synthesis pathway is meticulously controlled, primarily through feedback inhibition, to prevent its overproduction. L-threonine and L-isoleucine act as allosteric inhibitors for key enzymes in the pathway.

-

Aspartate Kinase (AK) is often feedback-inhibited by L-threonine and L-lysine.

-

Homoserine Dehydrogenase (HD) is typically inhibited by L-threonine.

-

Homoserine Kinase (HK) can also be subject to competitive inhibition by L-threonine.

This regulation occurs at critical branch points, allowing the cell to divert metabolic flux toward the synthesis of other essential amino acids as needed.

Threonine Catabolism (Degradation)

Microorganisms utilize at least three distinct pathways to catabolize threonine, reflecting their metabolic versatility. These pathways break down threonine into intermediates that can enter central metabolism.

Threonine Dehydrogenase Pathway

A common route in many bacterial genera involves the oxidation of L-threonine to 2-amino-3-ketobutyrate by L-threonine 3-dehydrogenase. This intermediate is then cleaved by 2-amino-3-ketobutyrate CoA ligase into glycine and acetyl-CoA, which can enter one-carbon metabolism and the TCA cycle, respectively.

Threonine Aldolase Pathway

In some microbes, particularly species of Pseudomonas, L-threonine is cleaved directly by L-threonine aldolase. This reaction produces glycine and acetaldehyde (B116499). The acetaldehyde can be further oxidized to acetate (B1210297) and then to acetyl-CoA for entry into the TCA cycle.

Threonine Dehydratase (Deaminase) Pathway

The third major pathway is initiated by L-threonine dehydratase (also known as threonine deaminase), which converts L-threonine into α-ketobutyrate and ammonia. This pathway is significant because α-ketobutyrate is a direct precursor for the biosynthesis of L-isoleucine, linking the catabolism of one essential amino acid to the anabolism of another.

Role in Microbial Growth and Signaling

Threonine's influence extends beyond central metabolism, impacting microbial growth, physiology, and community interactions.

-

Protein Synthesis and Gut Health: As an essential amino acid, threonine is vital for the synthesis of all proteins, including structural components and enzymes. It is particularly crucial for the production of mucin, a glycoprotein (B1211001) that forms the protective mucus layer in the intestine. Threonine availability can therefore influence the composition of gut microbiota and intestinal health.

-

Precursor Metabolism: Threonine serves as the starting point for L-isoleucine synthesis and is a major source of glycine. Glycine, in turn, is a key component of one-carbon metabolism, which is essential for the synthesis of purines, thymidine, and other critical biomolecules.

-

Threonine Phosphorylation Signaling: In the opportunistic pathogen Pseudomonas aeruginosa, a threonine phosphorylation pathway plays a critical role in regulating biofilm formation. This signaling system, composed of the phosphatase SiaA, the kinase SiaB, and their target SiaC, responds to environmental cues like carbon availability. The phosphorylation state of a specific threonine residue (T68) on SiaC controls a partner-switching mechanism that ultimately modulates biofilm development. This highlights threonine's role not just as a metabolite but as a component of sophisticated regulatory circuits.

Quantitative Analysis of Threonine Metabolism

Quantitative data is essential for metabolic engineering and for understanding the efficiency of metabolic pathways.

Table 1: L-Threonine Production in Engineered Microorganisms

| Microbial Strain | Fermentation Mode | Substrate | Threonine Titer (g/L) | Yield (g/g substrate) | Reference |

|---|---|---|---|---|---|

| Escherichia coli TH27C | Fed-batch culture | Glucose | 82.4 | 0.393 | |

| Escherichia coli | Fed-batch culture | Glucose | 42.3 | Not Reported | |

| Corynebacterium glutamicum | Fed-batch culture | Not Specified | 57.7 | Not Reported |

| Corynebacterium glutamicum DR-17 | Batch culture | Not Specified | 8.0 | Not Reported | |

Table 2: Kinetic Properties of Key Threonine-Metabolizing Enzymes

| Enzyme | Microbial Source | Substrate | Kinetic Parameter | Value | Reference |

|---|---|---|---|---|---|

| L-Threonine 3-Dehydrogenase | Corynebacterium sp. | L-Threonine | [S]₀.₅ | 20 mM | |

| L-Threonine 3-Dehydrogenase | Corynebacterium sp. | NAD⁺ | Kₘ | 0.8 mM | |

| 2-Amino-3-oxobutyrate-CoA Ligase | Corynebacterium sp. | CoA | Kₘ | 0.14 mM | |

| L-Threonine Aldolase | Pseudomonas sp. | L-Threonine | Kₘ | 5-10 mM |

| L-Threonine Dehydratase | Corynebacterium sp. | L-Threonine | [S]₀.₅ | 40 mM | |

Table 3: Impact of Threonine Supplementation on Microbial Communities in Rice Field Eel Gut

| Dietary Threonine (g/kg) | Key Correlated Genera | Correlation with Growth | Reference |

|---|---|---|---|

| 7.5 - 9.0 (Optimal) | Corynebacterium | Positive | |

| 7.5 - 9.0 (Optimal) | Methylocella | Positive |

| Not specified | Brevinema | Negative | |

Key Experimental Protocols

Studying threonine metabolism requires robust and precise methodologies. The following sections detail common protocols cited in the literature.

Quantification of Threonine via HPLC

High-Performance Liquid Chromatography (HPLC) is a standard method for accurately measuring amino acid concentrations in fermentation broths or cell extracts.

Methodology:

-

Sample Preparation: Centrifuge the microbial culture to remove cells. The supernatant is treated with 10% trichloroacetic acid to precipitate proteins.

-

Chromatography: Use a C18 column (e.g., 5 μm, 250 mm × 4.6 mm).

-

Mobile Phase: A gradient elution is employed using two mobile phases.

-

Phase A: 10 mmol·L⁻¹ disodium (B8443419) hydrogen phosphate (B84403) and sodium tetraborate.

-

Phase B: Methanol:acetonitrile:water (45:45:10 v/v/v).

-

-

Gradient Program: A typical gradient involves increasing the percentage of Phase B over approximately 15-18 minutes.

-

Detection: Detection is performed at a wavelength of 338 nm following pre-column derivatization (if required).

-

Flow Rate: A standard flow rate is 1.0 mL·min⁻¹.

Threonine Uptake Assay

This protocol measures the rate at which microbial cells import threonine from the external medium, often using a radiolabeled substrate.

Methodology:

-

Cell Culture: Grow cells to mid-log phase (e.g., OD₆₀₀ ≈ 0.5) in a defined medium (e.g., M9 medium with glucose).

-

Harvest and Wash: Harvest cells by centrifugation at 4°C and wash them once with the base medium to remove external metabolites.

-

Substrate Depletion: Resuspend cells in fresh medium and incubate for a period (e.g., 2 hours) to ensure the exhaustion of intracellular threonine pools.

-

Uptake Reaction: Initiate the assay by adding a known concentration of radiolabeled L-[U-¹⁴C]threonine to the cell suspension.

-

Time Points: At specific time intervals, take aliquots of the cell suspension and immediately filter them through a membrane (e.g., nitrocellulose) to separate cells from the medium.

-

Washing: Quickly wash the filter with ice-cold medium to remove non-transported radiolabel.

-

Quantification: Measure the radioactivity retained on the filter using a scintillation counter. The rate of uptake is calculated based on the radioactivity per unit of dry cell weight over time.

Conclusion and Future Directions

DL-Threonine, and particularly its L-isomer, is a metabolite of profound importance to microbial life. Its functions are deeply integrated into the core processes of growth, energy production, and environmental adaptation. The intricate network of biosynthetic, catabolic, and signaling pathways centered around threonine demonstrates remarkable metabolic efficiency and regulatory sophistication. A thorough understanding of these pathways is paramount for advancements in metabolic engineering, where targeted modifications can dramatically enhance the microbial production of threonine for industrial applications. Furthermore, the unique enzymatic steps in threonine metabolism and its role in virulence-related processes like biofilm formation present attractive and specific targets for the development of novel antimicrobial agents. Future research will likely focus on further elucidating the complex regulatory networks that govern threonine homeostasis and exploring the interplay between threonine metabolism and microbial community dynamics in diverse ecosystems.

References

Preliminary Studies on DL-Threonine's Effect on Cell Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

DL-Threonine, an essential amino acid, is a fundamental component for protein synthesis and various metabolic processes. While the nutritional importance of threonine is well-established, emerging research has highlighted its role as a signaling molecule, capable of modulating key cellular pathways that govern cell growth, proliferation, and survival. This technical guide provides an in-depth overview of the preliminary studies on the effects of this compound on cell signaling, with a particular focus on the PI3K/Akt/mTOR and MAPK pathways.

It is important to note that the majority of detailed mechanistic studies to date have been conducted using L-Threonine, the biologically active isomer of threonine. As this compound is a racemic mixture of D- and L-Threonine, the cellular effects observed are predominantly attributed to the L-isomer. This guide will synthesize the findings from these studies to provide a comprehensive understanding of how threonine influences cellular signaling cascades, offering valuable insights for researchers and professionals in drug development.

Data Presentation

The following tables summarize the quantitative data extracted from key studies on the effect of L-Threonine on cell signaling molecules. The data is primarily derived from densitometric analysis of Western blots and proliferation assays.

Table 1: Effect of L-Threonine Supplementation on the Phosphorylation of Key Signaling Proteins in Mouse Embryonic Stem Cells (mESCs)

| Target Protein | Phosphorylation Site | Treatment Condition | Fold Change vs. Control (Threonine-deprived) | Reference |

| Akt | Thr308 | 500 µM L-Threonine (30 min) | ~2.5 | [1] |

| Akt | Ser473 | 500 µM L-Threonine (60 min) | ~3.0 | [1] |

| mTOR | Ser2448 | 500 µM L-Threonine (60 min) | ~2.8 | [1] |

| p70S6K | Thr389 | 500 µM L-Threonine (60 min) | ~3.5 | [1] |

| 4E-BP1 | Thr37/46 | 500 µM L-Threonine (60 min) | ~2.0 | [1] |

| ERK1/2 | Thr202/Tyr204 | 500 µM L-Threonine (15 min) | ~2.2 | |

| p38 | Thr180/Tyr182 | 500 µM L-Threonine (60 min) | ~1.8 | |

| JNK | Thr183/Tyr185 | 500 µM L-Threonine (15 min) | ~2.0 |

Table 2: Dose-Dependent Effect of L-Threonine on the Expression of Cell Cycle Regulatory Proteins in mESCs

| Protein | L-Threonine Concentration | Fold Change in Expression vs. Control (0 µM) | Reference |

| Cyclin D1 | 100 µM | ~1.5 | |

| 500 µM | ~2.5 | ||

| 1 mM | ~2.8 | ||

| Cyclin E | 100 µM | ~1.3 | |

| 500 µM | ~2.2 | ||

| 1 mM | ~2.5 |

Table 3: Time-Dependent Effect of L-Threonine Deprivation on mESC Proliferation

| Time of Deprivation | Relative [³H]Thymidine Incorporation (%) | Reference |

| 0 hours | 100 | |

| 24 hours | ~60 | |

| 48 hours | ~40 | |

| 72 hours | ~25 |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the preliminary studies of L-Threonine's effect on cell signaling.

Cell Culture and L-Threonine Deprivation/Supplementation

This protocol is adapted for studying the effects of amino acid deprivation and supplementation on cell signaling in mouse embryonic stem cells (mESCs).

-

Cell Line: Mouse embryonic stem cells (e.g., E14tg2a).

-

Culture Medium: High-glucose Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 15% fetal bovine serum (FBS), 1% non-essential amino acids, 2 mM L-glutamine, 0.1 mM β-mercaptoethanol, and 1000 units/ml leukemia inhibitory factor (LIF).

-

Threonine Deprivation:

-

Culture mESCs to ~70% confluency in complete medium.

-

Wash the cells twice with pre-warmed Dulbecco's Phosphate-Buffered Saline (DPBS).

-

Replace the medium with custom-formulated DMEM lacking L-Threonine but containing all other essential and non-essential amino acids, supplemented with dialyzed FBS (to minimize exogenous amino acids from the serum) and other necessary components as listed above.

-

Incubate the cells for the desired time periods (e.g., 24, 48, 72 hours) to induce a state of threonine deprivation.

-

-

L-Threonine Supplementation:

-

After the deprivation period, replace the threonine-free medium with the same medium supplemented with the desired concentration of L-Threonine (e.g., 100 µM, 500 µM, 1 mM).

-

Incubate for the specified time points (e.g., 15, 30, 60, 120 minutes for signaling studies; 24 hours for cell cycle protein expression) before harvesting for analysis.

-

Western Blot Analysis of Phosphorylated Signaling Proteins

This protocol details the procedure for detecting the phosphorylation status of key proteins in the PI3K/Akt/mTOR and MAPK pathways.

-

Cell Lysis:

-

After treatment, place the culture dishes on ice and wash the cells twice with ice-cold DPBS.

-

Lyse the cells in RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with a protease and phosphatase inhibitor cocktail.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

-

Collect the supernatant and determine the protein concentration using a BCA protein assay.

-

-

SDS-PAGE and Electrotransfer:

-

Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer for 5 minutes.

-

Separate the proteins on a 10% SDS-polyacrylamide gel.

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies specific for the phosphorylated proteins of interest (e.g., anti-phospho-Akt (Ser473), anti-phospho-mTOR (Ser2448), anti-phospho-p70S6K (Thr389), anti-phospho-ERK1/2 (Thr202/Tyr204)) overnight at 4°C. Use a 1:1000 dilution in 5% BSA/TBST.

-

Wash the membrane three times for 10 minutes each with TBST.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (1:5000 dilution in 5% non-fat dry milk/TBST) for 1 hour at room temperature.

-

Wash the membrane three times for 10 minutes each with TBST.

-

-

Detection and Quantification:

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Capture the image using a chemiluminescence imaging system.

-

Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the phosphoprotein signal to the total protein signal or a housekeeping protein (e.g., β-actin) to determine the relative fold change.

-

In Vitro Kinase Assay for p70S6K

This assay measures the activity of p70S6K, a downstream effector of mTORC1.

-

Immunoprecipitation of p70S6K:

-

Lyse cells as described in the Western blot protocol.

-

Incubate 500 µg of protein lysate with an anti-p70S6K antibody overnight at 4°C with gentle rotation.

-

Add Protein A/G agarose (B213101) beads and incubate for an additional 2 hours at 4°C.

-

Wash the beads three times with lysis buffer and once with kinase assay buffer (25 mM HEPES pH 7.4, 50 mM KCl, 10 mM MgCl₂).

-

-

Kinase Reaction:

-

Resuspend the beads in 50 µL of kinase assay buffer containing 1 µg of a purified S6 ribosomal protein substrate and 200 µM ATP.

-

Incubate the reaction at 30°C for 30 minutes with gentle agitation.

-

Terminate the reaction by adding Laemmli sample buffer and boiling for 5 minutes.

-

-

Analysis:

-

Analyze the reaction products by SDS-PAGE and Western blotting using an antibody specific for phosphorylated S6 ribosomal protein.

-

Immunoprecipitation of mTORC1 and mTORC2 Complexes

This protocol allows for the specific isolation of mTORC1 and mTORC2 to study their composition and activity.

-

Cell Lysis:

-